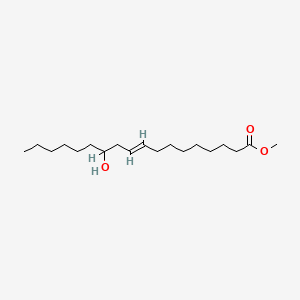

Methyl 12-hydroxy-9(E)-octadecenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H36O3 |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl (E)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+ |

InChI Key |

XKGDWZQXVZSXAO-JLHYYAGUSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)OC)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 12-hydroxy-9(E)-octadecenoate chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-hydroxy-9(E)-octadecenoate, also known as methyl ricinelaidate, is the methyl ester of ricinelaidic acid. It is a monounsaturated, hydroxylated fatty acid methyl ester. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physical properties, synthesis, and potential biological activities, with a focus on its relevance to researchers in the fields of chemistry and drug development. While direct experimental data for this specific compound is limited in some areas, this guide supplements available information with data from closely related compounds to provide a broader context.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by an 18-carbon chain with a methyl ester at one end, a hydroxyl group at the 12th carbon, and a carbon-carbon double bond between the 9th and 10th carbons.

Systematic Name: Methyl (9E,12R)-12-hydroxyoctadec-9-enoate[1]

Stereochemistry:

-

Double Bond: The "(E)" designation indicates that the substituents around the double bond are in a trans configuration.

-

Chiral Center: The hydroxyl group at the 12th carbon creates a chiral center. The naturally occurring form, derived from the isomerization of ricinoleic acid, has the (R) configuration. Therefore, the full stereochemical name is Methyl (9E,12R)-12-hydroxyoctadec-9-enoate .

Molecular Identifiers:

-

CAS Number: 23224-20-6[3]

-

InChI: 1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+/t18-/m1/s1

-

InChIKey: XKGDWZQXVZSXAO-ADYSOMBNSA-N

Physicochemical Properties

| Property | Value (for Methyl Ricinoleate) | Source |

| Physical State | Liquid | [2] |

| Appearance | Clear, viscous fluid | [4] |

| Melting Point | -4.5 °C | [4] |

| Boiling Point | 170 °C at 1 mmHg | [5] |

| Density | 0.9236 g/mL at 22 °C | [4] |

| Solubility | Soluble in alcohol | [6] |

Synthesis and Characterization

Synthesis

A common method for the synthesis of hydroxylated fatty acid methyl esters is through the transesterification of natural oils. Methyl ricinoleate, the (Z)-isomer, is typically synthesized by the transesterification of castor oil, where ricinoleic acid is the major fatty acid component.

Illustrative Synthesis of Methyl Ricinoleate (Z-isomer):

A general method involves the reaction of castor oil with methanol in the presence of a catalyst, such as potassium hydroxide.[7] The reaction is typically carried out at an elevated temperature with stirring. The progress of the reaction can be monitored by techniques like thin-layer chromatography. After the reaction is complete, the mixture is neutralized, and the methyl ricinoleate is purified, often by distillation under reduced pressure.

To obtain the (E)-isomer, this compound, an additional isomerization step of the double bond from cis to trans would be required after the synthesis of methyl ricinoleate. This can be achieved through various chemical methods, such as treatment with nitrous acid or selenium catalysis.

Below is a generalized workflow for the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, published spectrum for this compound is not readily available, the expected 1H and 13C NMR spectra would show characteristic signals for the methyl ester, the long aliphatic chain, the carbon-carbon double bond, and the carbon bearing the hydroxyl group. The coupling constants of the protons across the double bond would be indicative of the (E) configuration (typically around 15 Hz).

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of fatty acid methyl esters. The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 312, along with characteristic fragmentation patterns resulting from the loss of the methoxy group, water, and cleavage at positions adjacent to the double bond and the hydroxyl group.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, studies on its parent compound, ricinoleic acid, and other structurally related hydroxy fatty acids suggest potential anti-inflammatory properties.

Ricinoleic acid has been shown to possess both pro- and anti-inflammatory effects. The anti-inflammatory action is thought to be mediated, in part, through mechanisms that overlap with those of capsaicin, though it does not activate the TRPV1 receptor directly.

Research on other unsaturated fatty acids and their derivatives has implicated several key inflammatory signaling pathways that could be modulated by compounds like this compound. These include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some fatty acids have been shown to inhibit NF-κB activation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) plays a significant role in transducing extracellular signals to cellular responses, including inflammation.

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: STAT3 is involved in cytokine signaling and has been identified as a target for the anti-inflammatory effects of some oxidized fatty acids.

The potential anti-inflammatory mechanism of this compound is hypothesized to involve the modulation of these pathways, leading to a downstream reduction in the production of inflammatory mediators.

Experimental Protocols

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 50-500.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the obtained mass spectrum with library data for confirmation.

Conclusion

This compound is a fascinating molecule with potential applications in various fields, including as a bio-based chemical and potentially as a modulator of inflammatory responses. While there are still gaps in the complete experimental characterization of this specific compound, the available data on its structure, synthesis from natural sources, and the biological activities of related compounds provide a strong foundation for future research. Further investigation is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and confirm its biological effects and mechanisms of action. This will be crucial for unlocking its full potential in scientific and therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl Ricinoleate | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | CID 6032867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl ricinoleate - Wikipedia [en.wikipedia.org]

- 5. Cas 141-24-2,METHYL RICINOLEATE | lookchem [lookchem.com]

- 6. methyl ricinoleate, 141-24-2 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of Methyl 12-hydroxy-9(E)-octadecenoate.

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical, chemical, and potential biological properties of Methyl 12-hydroxy-9(E)-octadecenoate. Given the limited direct research on this specific stereoisomer, this guide incorporates data from closely related compounds to offer a broader perspective for experimental design and evaluation.

Core Physical and Chemical Properties

This compound, the methyl ester of ricinelaidic acid, is a C19 fatty acid methyl ester. Its structure features a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆O₃ | PubChem[1][2] |

| Molecular Weight | 312.49 g/mol | Larodan[3][4] |

| CAS Number | 23224-20-6 | Larodan[3][4] |

| Physical State | Liquid | Larodan[3][4] |

| Purity (Typical) | >99% | Larodan[3][4] |

| Storage | Freezer | Larodan[3][4] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. | Inferred from general properties of fatty acid methyl esters. |

| Computed XLogP3 | 6.1 | PubChem[1] |

| Computed Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, established methods for the synthesis and analysis of hydroxy fatty acid methyl esters can be readily adapted.

Synthesis: Esterification of Ricinelaidic Acid

A common method for the synthesis of fatty acid methyl esters is the acid-catalyzed esterification of the corresponding carboxylic acid.

Materials:

-

Ricinelaidic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Dissolve ricinelaidic acid in a 10-fold molar excess of anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid weight).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in toluene and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

The crude product can be further purified by silica gel column chromatography.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acid methyl esters, providing both quantitative and qualitative data.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl phase).

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in an appropriate solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

GC Separation:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, the biological effects of its cis-isomer, methyl ricinoleate, and the parent compound, ricinoleic acid, suggest potential areas for investigation. Ricinoleic acid is known for its anti-inflammatory and analgesic properties.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many fatty acids are mediated through the modulation of key inflammatory pathways such as NF-κB and MAPK signaling. It is plausible that this compound could exert similar effects.

Hypothesized Mechanism:

-

An inflammatory stimulus (e.g., lipopolysaccharide) activates cell surface receptors (e.g., Toll-like receptors).

-

This activation triggers intracellular signaling cascades, leading to the activation of IKK (IκB kinase).

-

IKK phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.

-

The degradation of IκBα releases the NF-κB dimer, allowing it to translocate to the nucleus.

-

In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing their transcription and leading to the production of inflammatory mediators like cytokines and chemokines.

-

This compound may potentially inhibit one or more steps in this pathway, for example, by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.

Conclusion

This compound is a fatty acid methyl ester with potential for further investigation, particularly in the realm of its biological activities. While direct experimental data is limited, this guide provides a foundational understanding of its properties and outlines adaptable protocols for its synthesis and analysis. Future research should focus on elucidating its specific physical properties, optimizing its synthesis, and exploring its bioactivity, particularly its potential anti-inflammatory effects, to validate the hypotheses presented in this document.

References

- 1. 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | CID 6032867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl (9Z,12E)-octadeca-9,12-dienoate | C19H34O2 | CID 6149093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

The Natural Occurrence of Methyl 12-hydroxy-9(E)-octadecenoate in Plants: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of Methyl 12-hydroxy-9-octadecenoate in the plant kingdom, with a particular focus on its isomers. While the cis isomer, methyl ricinoleate, is a well-documented and abundant component of certain plant species, the natural occurrence of the trans isomer, Methyl 12-hydroxy-9(E)-octadecenoate (methyl ricinelaidate), is not extensively reported in the current scientific literature. This guide synthesizes available data on the biosynthesis, quantitative occurrence, and physiological roles of the more prevalent cis isomer as a model for understanding hydroxyoctadecenoates in plants. Detailed experimental protocols for the extraction, separation, and analysis of these compounds are provided, alongside an exploration of the broader signaling pathways of their parent class, the oxylipins. This document aims to serve as a foundational resource for researchers investigating the therapeutic and developmental potential of these bioactive fatty acid esters.

Introduction

Oxylipins are a diverse class of oxygenated fatty acids that play crucial roles in plant development, defense, and signaling.[1][2] Among these, hydroxy fatty acids are of significant interest due to their potential applications in the pharmaceutical and industrial sectors. This compound, the methyl ester of ricinelaidic acid, is a specific C18 hydroxy fatty acid methyl ester. Its stereoisomer, methyl ricinoleate (Methyl 12-hydroxy-9(Z)-octadecenoate), is the primary component of castor oil, derived from the seeds of Ricinus communis.[3][4] This guide will delve into the known natural occurrences of these compounds, their biosynthesis, and their broader physiological context within plant biology.

Natural Occurrence and Quantitative Data

The vast majority of scientific literature focuses on the cis-isomer, methyl ricinoleate, due to its high concentration in castor oil. Data on the natural occurrence of the trans-isomer, this compound, is sparse.

Table 1: Quantitative Occurrence of Methyl 12-hydroxy-9(Z)-octadecenoate (Methyl Ricinoleate) in Plants

| Plant Species | Tissue | Concentration (% of Total Fatty Acids) | Reference(s) |

| Ricinus communis (Castor Bean) | Seed Oil | 85 - 95% | [3][4] |

| Ocimum gratissimum (Clove Basil) | Leaves | Present (concentration not specified) | [5] |

Note: The presence of the trans-isomer, this compound, has not been quantitatively documented in these or other plant species in the reviewed literature.

Biosynthesis of Hydroxyoctadecenoates in Plants

The biosynthesis of hydroxy fatty acids in plants is primarily understood through the study of ricinoleic acid formation in Ricinus communis. This process is a modification of the standard fatty acid synthesis pathway.

The key enzymatic step is the hydroxylation of oleic acid (18:1) at the 12th carbon position. This reaction is catalyzed by a specific oleate Δ12-hydroxylase, a membrane-bound enzyme located in the endoplasmic reticulum.[6] The resulting ricinoleic acid can then be esterified to form methyl ricinoleate.

The potential for the formation of the trans-isomer, ricinelaidic acid, could theoretically occur through enzymatic or non-enzymatic isomerization of the cis-double bond, though this has not been well-documented in plants.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Oxylipins and plant abiotic stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Fat metabolism in higher plants. 30. Enzymatic synthesis of ricinoleic acid by a microsomal preparation from developing Ricinus communis seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of 12-hydroxy-9(E)-octadecenoic acid in organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-9-octadecenoic acid, a hydroxylated fatty acid, exists as two geometric isomers: the cis (Z) isomer, commonly known as ricinoleic acid, and the trans (E) isomer, known as ricinelaidic acid. The biosynthesis of ricinoleic acid is well-characterized, particularly in the castor bean plant (Ricinus communis), where it is the major component of castor oil. This process involves the direct hydroxylation of oleic acid by a specialized enzyme. In contrast, the biosynthetic pathway for 12-hydroxy-9(E)-octadecenoic acid is not well-documented in current scientific literature. This guide provides a comprehensive overview of the known enzymatic pathway for ricinoleic acid production and explores the potential mechanisms for the formation of its trans isomer. This document summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key biochemical transformations.

Core Biosynthetic Pathway: The Formation of Ricinoleic Acid (12-Hydroxy-9(Z)-octadecenoic Acid)

The primary and most well-understood pathway for the synthesis of 12-hydroxy-9(Z)-octadecenoic acid involves the direct hydroxylation of oleic acid. This reaction is catalyzed by the enzyme oleoyl-12-hydroxylase , a member of the fatty acid hydroxylase family.

Organism of Interest: The castor bean plant (Ricinus communis) is the most significant natural producer of ricinoleic acid, where it can constitute up to 90% of the fatty acids in the seed oil.[1]

Enzyme: The key enzyme is Oleoyl-12-hydroxylase (FAH12) . This enzyme is a homolog of fatty acyl desaturases.[2] In Ricinus communis, this enzyme is encoded by the RcFAH12 gene.[3] It is a membrane-bound enzyme, typically located in the endoplasmic reticulum.

Substrate: The direct precursor for ricinoleic acid is oleic acid (cis-9-octadecenoic acid).[4] Linoleic acid is not a precursor in this pathway.[4]

Reaction: The oleoyl-12-hydroxylase introduces a hydroxyl group at the 12th carbon position of oleic acid. The reaction requires molecular oxygen and a reduced pyridine nucleotide (NADH or NADPH) as a cofactor.[5]

Enzymatic Mechanism

The oleoyl-12-hydroxylase from Ricinus communis is a non-heme, di-iron-containing enzyme. The reaction mechanism is thought to be similar to that of membrane-bound desaturases. It involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the C-H bond at the C-12 position of oleic acid.

Visualization of the Ricinoleic Acid Biosynthesis Pathway

Caption: Biosynthesis of Ricinoleic Acid from Oleic Acid.

The Enigma of 12-Hydroxy-9(E)-octadecenoic Acid (Ricinelaidic Acid) Biosynthesis

Currently, there is a lack of direct evidence for a specific biosynthetic pathway that produces 12-hydroxy-9(E)-octadecenoic acid as a primary product. However, two main hypotheses can be considered for its formation in organisms:

-

Stereospecific Hydroxylation of Elaidic Acid: An oleate hydroxylase could potentially act on elaidic acid (trans-9-octadecenoic acid), the trans isomer of oleic acid, to produce ricinelaidic acid. However, the substrate specificity of known oleoyl-12-hydroxylases for elaidic acid has not been extensively reported.

-

Isomerization of Ricinoleic Acid: The most plausible route for the biological formation of ricinelaidic acid is the isomerization of the cis double bond at the 9th position of ricinoleic acid to a trans double bond. This would be catalyzed by a cis-trans isomerase .

Potential Role of Fatty Acid Isomerases

Several bacterial species, particularly from the genera Pseudomonas and Vibrio, are known to possess cis-trans isomerases that act on unsaturated fatty acids.[6][7] These enzymes convert cis double bonds to trans double bonds, a mechanism often employed to adapt to environmental stress by altering membrane fluidity.[6][7]

Key Characteristics of Bacterial cis-trans Isomerases:

-

They catalyze the direct isomerization of the double bond without shifting its position.[6]

-

The reaction is independent of ATP and cofactors like NAD(P)H.[7][8]

-

These enzymes are often located in the periplasm.[7]

While these known isomerases act on non-hydroxylated fatty acids, it is conceivable that a similar enzyme exists with specificity for ricinoleic acid.

Visualization of the Potential Isomerization Pathway

Caption: Hypothetical Isomerization of Ricinoleic Acid.

Quantitative Data

The following table summarizes available quantitative data related to the production of 12-hydroxy-9(Z)-octadecenoic acid. Data for the enzymatic conversion to the (E)-isomer is not currently available.

| Organism/Enzyme System | Substrate | Product | Titer/Yield | Reference |

| Ricinus communis (castor bean) | Oleic acid | Ricinoleic acid | ~90% of seed oil fatty acids | [1] |

| Engineered Starmerella bombicola expressing oleate hydroxylase | Oleic acid | Ricinoleic acid | ~2.96 g/L | [9] |

| Engineered Saccharomyces cerevisiae | Glucose (de novo) | Heptanoic acid, nonanoic acid, 9-hydroxynonanoic acid (from ricinoleic acid cleavage) | 7.83 mg/L, 9.43 mg/L, 13.48 mg/L | [10] |

| Aspergillus flavus BU22S | Castor oil | Ricinoleic acid | 16.7 g/kg of total oil (fed-batch) | [11] |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the research groups that develop them. However, based on published literature, the following outlines the general methodologies for key experiments in this field.

Heterologous Expression and Purification of a Recombinant Fatty Acid Hydroxylase

This protocol describes a general workflow for producing and purifying a fatty acid hydroxylase, such as FAH12, in a heterologous host like E. coli or yeast.

1. Gene Cloning and Vector Construction:

- The coding sequence of the fatty acid hydroxylase gene is amplified by PCR from the source organism's cDNA.

- The amplified gene is cloned into an appropriate expression vector containing a suitable promoter (e.g., T7 promoter for E. coli, GAL1 promoter for yeast) and an affinity tag (e.g., His-tag, GST-tag) for purification.

2. Heterologous Expression:

- The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).

- The cells are cultured in an appropriate medium to a desired cell density (e.g., OD600 of 0.6-0.8).

- Gene expression is induced with an appropriate inducer (e.g., IPTG for the T7 promoter, galactose for the GAL1 promoter).

- The culture is incubated for a specific time at a controlled temperature to allow for protein expression.

3. Cell Lysis and Protein Extraction:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer containing protease inhibitors.

- Cells are lysed using methods such as sonication, French press, or enzymatic digestion.

- The cell lysate is centrifuged to separate the soluble protein fraction from cell debris.

4. Protein Purification:

- The soluble protein extract is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).

- The column is washed with a wash buffer to remove non-specifically bound proteins.

- The recombinant protein is eluted from the column using an elution buffer containing a competitive ligand (e.g., imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).

- The purity of the protein is assessed by SDS-PAGE.

5. Visualization of the Experimental Workflow:

Caption: General Workflow for Recombinant Hydroxylase Production.

In Vitro Assay of Oleoyl-12-Hydroxylase Activity

This protocol provides a general method for measuring the activity of a purified fatty acid hydroxylase.

1. Reaction Mixture Preparation:

- A reaction buffer is prepared (e.g., potassium phosphate buffer, pH 7.4).

- The substrate, oleic acid, is added to the buffer, often with a carrier protein like bovine serum albumin (BSA) to aid solubility.

- The required cofactor, NADH or NADPH, is added.

2. Enzyme Reaction:

- The purified oleoyl-12-hydroxylase is added to the reaction mixture to initiate the reaction.

- The reaction is incubated at a specific temperature for a defined period.

- The reaction is stopped by adding an organic solvent (e.g., a mixture of chloroform and methanol) and acidifying the mixture.

3. Product Extraction:

- The lipids are extracted from the reaction mixture using a biphasic solvent system (e.g., chloroform/methanol/water).

- The organic phase containing the fatty acids is collected and dried under a stream of nitrogen.

4. Derivatization and Analysis:

- The fatty acid extract is derivatized to form fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., sodium methoxide in methanol).

- The hydroxyl group is often further derivatized to a trimethylsilyl (TMS) ether by reacting with a silylating agent (e.g., BSTFA) to improve volatility for gas chromatography.

- The derivatized products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 12-hydroxy-9-octadecenoic acid produced.

Analytical Method for Isomer Separation: GC-MS

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of fatty acid isomers.

1. Sample Preparation:

- Lipids are extracted from the biological sample.

- The fatty acids are converted to their methyl esters (FAMEs).

- The hydroxyl groups are derivatized to TMS ethers.

2. Gas Chromatography:

- A capillary GC column with a polar stationary phase (e.g., a cyanopropyl-based column) is used for the separation of geometric isomers.

- An appropriate temperature program is used to elute the FAMEs.

3. Mass Spectrometry:

- The eluted compounds are ionized (e.g., by electron impact).

- The mass spectrometer separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

- The fragmentation pattern in the mass spectrum allows for the identification of the compound and the position of the hydroxyl group.

Conclusion

The biosynthesis of 12-hydroxy-9(Z)-octadecenoic acid (ricinoleic acid) from oleic acid by oleoyl-12-hydroxylase is a well-established pathway, particularly in Ricinus communis. This pathway holds significant interest for the production of valuable oleochemicals. In contrast, the biological route to 12-hydroxy-9(E)-octadecenoic acid (ricinelaidic acid) remains to be elucidated. The most probable mechanism for its formation is the enzymatic isomerization of ricinoleic acid by a yet-to-be-identified cis-trans isomerase. Further research is required to identify and characterize such an enzyme to fully understand the metabolic landscape of these important hydroxylated fatty acids. The development of robust analytical methods for isomer-specific quantification will be crucial in these future investigations.

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. Stereospecificity of Microbial Hydrations of Oleic Acid to 10-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. THE BIOSYNTHESIS OF RICINOLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleate 6-hydroxylase activity in the membrane fraction from an oleaginous fungus, Mortierella ramanniana var. angulispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The cis-trans isomerase of unsaturated fatty acids in Pseudomonas and Vibrio: biochemistry, molecular biology and physiological function of a unique stress adaptive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Putative Biological Role of Methyl 12-hydroxy-9(E)-octadecenoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biological activities of Methyl 12-hydroxy-9(E)-octadecenoate is limited. The following information is largely inferred from studies on its cis-isomer, Methyl 12-hydroxy-9(Z)-octadecenoate (methyl ricinoleate), and other structurally related fatty acid esters. Therefore, the described biological roles should be considered putative and serve as a foundation for future investigation.

Introduction

This compound is the methyl ester of the trans-isomer of ricinoleic acid, a hydroxylated omega-9 fatty acid. While its cis-isomer, methyl ricinoleate, is the primary component of castor oil and has been the subject of various studies, the biological significance of the trans-isomer remains largely unexplored. Structurally similar long-chain fatty acid esters have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This guide synthesizes the available data on these related compounds to build a putative profile of the biological role of this compound, providing a technical foundation for researchers and drug development professionals interested in this molecule.

Putative Biological Roles

Based on the activities of structurally analogous compounds, this compound is hypothesized to possess antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Methanolic extracts of Ricinus communis seeds, which are rich in ricinoleic acid and its methyl ester, have demonstrated significant antioxidant activity. This activity is attributed to the ability of these fatty acid derivatives to scavenge free radicals. One study identified that a fraction containing Methyl ricinoleate (46.68%) and Ricinoleic acid (34.41%) exhibited potent antioxidant effects in lipid peroxidation and DPPH radical scavenging assays[1][2]. The presence of the hydroxyl group in the fatty acid chain is believed to contribute to this antioxidant capacity.

Anti-inflammatory Activity

The anti-inflammatory potential of hydroxylated fatty acids is a promising area of research. While direct evidence for this compound is lacking, related hydroxy fatty acid methyl esters have shown anti-inflammatory effects. For instance, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester was found to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in a mouse ear model[3][4]. The mechanism for such effects is often linked to the modulation of inflammatory signaling pathways like NF-κB and MAPK, which are known to be influenced by various lipid mediators[1][5].

Antimicrobial Activity

Ricinoleic acid and its derivatives have been investigated for their antimicrobial properties. While specific data for the (E)-isomer is not available, polymers and other derivatives of ricinoleic acid have shown efficacy against a range of bacteria and fungi. A ricinoleic acid-based polymer exhibited antimicrobial activity against E. coli, P. aeruginosa, C. albicans, S. aureus, and MRSA[6]. The ester form of ricinoleic acid is suggested to have higher antimicrobial activity than the acid itself[5].

Data Presentation

The following tables summarize quantitative data from studies on compounds structurally related to this compound.

Table 1: Putative Antioxidant Activity of Related Fatty Acid Methyl Esters

| Compound/Extract | Assay | Concentration | % Inhibition | IC50 Value | Reference |

| Ricinus communis Fraction (C1) | Lipid Peroxidation | 0.8 mg/mL | 93.98% | - | [1] |

| Ricinus communis Fraction (C1) | DPPH | 1.0 mg/mL | 73.71% | - | [1] |

| Ricinus communis Fraction (C2) | Lipid Peroxidation | 0.8 mg/mL | 90.10% | - | [1] |

| Ricinus communis Fraction (C2) | DPPH | 1.0 mg/mL | 87.92% | - | [1] |

| Ricinus communis Fraction (C1) | Hydroxyl Radical Scavenging | 0.1 mg/mL | 85.07% | - | [1] |

| Ricinus communis Fraction (C2) | Hydroxyl Radical Scavenging | 0.1 mg/mL | 94.91% | - | [1] |

Fraction C1 contained 46.68% Methyl ricinoleate and 34.41% Ricinoleic acid.

Table 2: Putative Anti-inflammatory Activity of Related Hydroxy Fatty Acid Esters

| Compound | Model | Dose | Inhibitory Effect (%) | Reference |

| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced mouse ear edema | 500 µ g/ear | 43% | [3][4] |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | TPA-induced mouse ear edema | 500 µ g/ear | 63% | [3][4] |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | TPA-induced mouse ear edema | 500 µ g/ear | 79% | [3][4] |

Table 3: Putative Antimicrobial Activity of a Ricinoleic Acid-Based Polymer

| Microorganism | MIC (mg/mL) | Reference |

| E. coli | 1.25 | [6] |

| P. aeruginosa | 10 | [6] |

| C. albicans | 0.62 | [6] |

| S. aureus | 20 | [6] |

| MRSA | 10 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the putative biological activities of this compound, based on standard protocols used for similar compounds.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging capacity of the test compound.

Materials:

-

Test compound (this compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Positive control (e.g., Ascorbic acid, α-tocopherol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of test compound solutions: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compound or positive control to the wells. c. For the blank, add 100 µL of methanol to the DPPH solution.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Mouse Ear Edema Assay for Anti-inflammatory Activity

Objective: To evaluate the in vivo topical anti-inflammatory effect of the test compound.

Materials:

-

Test compound (this compound)

-

Inflammatory agent (e.g., 12-O-tetradecanoyl-phorbol-13-acetate - TPA, or Croton oil)

-

Acetone (vehicle)

-

Positive control (e.g., Dexamethasone)

-

Male Swiss mice (25-30 g)

-

Micropipettes

-

Biopsy punch (6 mm)

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Grouping: Divide the mice into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (at different doses).

-

Treatment: a. Topically apply the test compound or positive control dissolved in acetone to the inner and outer surfaces of the right ear of each mouse. b. The vehicle control group receives only acetone.

-

Induction of Inflammation: After 30 minutes, apply the inflammatory agent (e.g., TPA dissolved in acetone) to the right ear of all mice.

-

Edema Measurement: After a specified period (e.g., 4-6 hours), euthanize the mice by cervical dislocation. a. Using a biopsy punch, remove a 6 mm disc from both the right (treated) and left (untreated) ears. b. Weigh the ear discs immediately.

-

Calculation: The extent of edema is calculated as the difference in weight between the right and left ear discs. The percentage of inhibition of edema is calculated as: % Inhibition = [1 - (Edema_test / Edema_control)] x 100

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Positive control (standard antibiotic/antifungal)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compound Dilutions: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. b. In a 96-well plate, perform a two-fold serial dilution of the stock solution with the broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions.

-

Controls: a. Growth Control: Well with broth and inoculum only. b. Sterility Control: Well with broth only. c. Positive Control: Wells with a serial dilution of a standard antimicrobial agent and the inoculum. d. Vehicle Control: Wells with the highest concentration of the solvent used and the inoculum.

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Mandatory Visualization

The following diagrams illustrate the putative signaling pathways that may be modulated by this compound, based on the known interactions of other lipid mediators.

Caption: Putative modulation of NF-κB and MAPK inflammatory pathways.

Caption: Putative interaction with the plant octadecanoid defense pathway.

Caption: Logical workflow for investigating putative biological roles.

References

An In-depth Technical Guide to Methyl Ricinoleate (CAS No. 23224-20-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl Ricinoleate, specifically the stereoisomer Methyl 12-Hydroxy-9(E)-octadecenoate, which is authoritatively assigned the CAS number 23224-20-6. Historically, this CAS number has been ambiguously associated in some databases with 2-(2-Amino-5-bromobenzoyl)pyridine; however, the correct CAS number for the latter is 1563-56-0. This guide will focus exclusively on the properties, synthesis, and literature pertaining to this compound.

Methyl Ricinoleate is the methyl ester of ricinoleic acid, a major component of castor oil derived from the seeds of Ricinus communis. It is a valuable bio-based chemical raw material with diverse applications in the cosmetic, pharmaceutical, and polymer industries. Its unique structure, featuring a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical modifications, making it a versatile platform chemical.[1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of Methyl Ricinoleate.

Table 1: General Properties of Methyl Ricinoleate

| Property | Value | Reference(s) |

| CAS Number | 23224-20-6 | [2][3] |

| IUPAC Name | methyl (E)-12-hydroxyoctadec-9-enoate | [4] |

| Synonyms | Methyl 12-hydroxy-9-octadecenoate, Methyl ricin-elaidate | [3][4] |

| Molecular Formula | C₁₉H₃₆O₃ | [2][3] |

| Molecular Weight | 312.49 g/mol | [2][3] |

| Appearance | Liquid | [5] |

| Purity | >99% | [5] |

Table 2: Physical and Chemical Properties of Methyl Ricinoleate (cis isomer, CAS 141-24-2)

| Property | Value | Reference(s) |

| Density | 0.9236 g/mL at 22 °C | [6] |

| Melting Point | -4.5 °C | [6] |

| Boiling Point | 170 °C at 1 mmHg | [7] |

| Flash Point | 209 °C | [7] |

| Solubility in Water | 9.87 x 10⁻² mg/L | [6] |

| Refractive Index | 1.4638 at 16 °C (589.3 nm) | [7] |

| pKa | 15.10 ± 0.20 (Predicted) | [7] |

| logP (o/w) | 6.205 (est) | [8] |

Spectroscopic Data

Table 3: Spectroscopic Data for Methyl Ricinoleate

| Technique | Data | Reference(s) |

| ¹³C NMR | (cis isomer, CDCl₃): Chemical shifts for various carbon atoms have been reported. | [9] |

| ¹H NMR | Data available in the literature. | [8] |

| IR Spectroscopy | (cis isomer, gas phase): Key absorptions can be viewed in the NIST Chemistry WebBook. A characteristic absorption for the trans double bond is expected around 965-975 cm⁻¹. | [10][11] |

| Mass Spectrometry (GC-MS) | (cis isomer): Major fragmentation peaks observed. The NIST WebBook provides mass spectral data. | [3][12] |

Experimental Protocols

Synthesis of Methyl Ricinoleate from Castor Oil (Transesterification)

Methyl Ricinoleate is commonly synthesized from castor oil through a transesterification reaction with methanol, catalyzed by an alkali such as potassium hydroxide or sodium hydroxide.[13][14]

Materials:

-

Castor oil

-

Anhydrous methanol

-

Potassium hydroxide (catalyst)

-

Organic solvent (e.g., n-hexane, petroleum ether, or ethyl acetate) for extraction

-

Apparatus for reflux and distillation

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, mix castor oil with anhydrous methanol. The molar ratio of methanol to oil is a critical parameter, with ratios such as 6:1 being reported.[15]

-

Catalyst Addition: Dissolve the potassium hydroxide catalyst in methanol and add it to the oil-methanol mixture. The catalyst dosage typically ranges from 0.6% to 1.5% by weight of the oil.[13][15]

-

Transesterification Reaction: Heat the mixture to a temperature below 100°C (e.g., 30°C) and maintain the reaction for a period of 1 to 3 hours with constant stirring.[13]

-

Separation: After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of methyl esters (including Methyl Ricinoleate) and a lower layer of glycerol.

-

Isolation: Separate the upper methyl ester layer. The product can be isolated using an organic solvent.[13]

-

Purification: The crude Methyl Ricinoleate can be purified by washing with water to remove any remaining catalyst and glycerol, followed by drying. Further purification can be achieved by fractional distillation under reduced pressure or liquid-liquid extraction.[8][16]

A general workflow for the synthesis and purification is illustrated below:

Biological Activity and Signaling Pathways

While research on the specific biological activities of the (E)-isomer of Methyl Ricinoleate is limited, studies on ricinoleic acid and extracts rich in Methyl Ricinoleate have revealed several important biological effects.

Antioxidant Activity

Methanolic extracts of Ricinus communis seeds, containing a high percentage of Methyl Ricinoleate (46.68%) and ricinoleic acid (34.41%), have demonstrated significant antioxidant activity. These extracts showed potent free radical scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals, as well as inhibition of lipid peroxidation.[14][17][18]

Anti-inflammatory and Analgesic Effects

Ricinoleic acid, the parent compound of Methyl Ricinoleate, has been shown to possess both pro- and anti-inflammatory properties, exhibiting a capsaicin-like dual effect.[19][20][21] Acute topical application can potentiate inflammation, while repeated application leads to an anti-inflammatory effect, which is associated with a reduction in substance P levels in tissues.[20][21] These findings suggest that ricinoleic acid may interact with sensory neuropeptide-mediated neurogenic inflammation.[20]

Inhibition of Calcium Signaling and Cell Cycle Regulation

Ricinoleic acid has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in yeast.[13] It alleviates the negative effects of high external calcium concentrations, such as growth arrest, by diminishing the Ca²⁺-induced phosphorylation of Cdc28p.[13] Further research has indicated that ricinoleic acid directly inhibits calcineurin, a key phosphatase in the Ca²⁺ signaling pathway, in a substrate-competitive manner.[22]

The inhibitory effect of ricinoleic acid on the Ca²⁺ signaling pathway can be visualized as follows:

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Ricinoleic acid has also been shown to inhibit glycogen synthase kinase-3β (GSK-3β) in a peptide substrate-competitive manner.[22] This inhibition was observed to suppress glucose production in rat hepatoma cells, suggesting a potential role for ricinoleic acid and its derivatives in the management of type 2 diabetes.[22]

The biosynthetic pathway of ricinoleic acid in castor seeds is also a subject of research, with oleoyl-12-hydroxylase being the key enzyme that converts oleic acid to ricinoleic acid.[23][24]

Conclusion

Methyl Ricinoleate (CAS No. 23224-20-6) is a versatile and economically important bio-based chemical. Its synthesis from the renewable feedstock of castor oil is well-established, and various purification methods allow for the production of high-purity material. The biological activities of its parent compound, ricinoleic acid, particularly its antioxidant, anti-inflammatory, and signaling pathway inhibitory effects, suggest potential applications in drug development and functional foods. Further research into the specific properties and biological mechanisms of the (E)-isomer of Methyl Ricinoleate is warranted to fully explore its potential.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. 9-Octadecenoic acid, 12-hydroxy-, methyl ester, [R-(Z)]- [webbook.nist.gov]

- 3. 9-Octadecenoic acid, 12-hydroxy-, methyl ester, [R-(Z)]- [webbook.nist.gov]

- 4. 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | CID 6032867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CD Biosynsis [biosynsis.com]

- 6. Methyl ricinoleate - Wikipedia [en.wikipedia.org]

- 7. Cas 141-24-2,METHYL RICINOLEATE | lookchem [lookchem.com]

- 8. methyl ricinoleate, 141-24-2 [thegoodscentscompany.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. 9-Octadecenoic acid, 12-hydroxy-, methyl ester, [R-(Z)]- [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Identification of ricinoleic acid as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. larodan.com [larodan.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scialert.net [scialert.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of functional mechanism and target molecules of ricinoleic acid derived from castor oil - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the NMR and Mass Spectrometry of Methyl 12-hydroxy-9(E)-octadecenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 12-hydroxy-9(E)-octadecenoate. This document details experimental protocols and presents spectral data in a clear, tabular format to support research and development activities involving this long-chain fatty acid methyl ester.

Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for this compound. This data is essential for the structural elucidation and quantification of the compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.40 | Multiplet | Olefinic protons (-CH=CH-) |

| ~3.67 | Singlet | Methoxy protons (-OCH₃) |

| ~3.60 | Multiplet | Proton on hydroxyl-bearing carbon (-CH(OH)-) |

| ~2.30 | Triplet | α-Methylene to carbonyl (-CH₂-COOR) |

| ~2.05 | Multiplet | Allylic protons (-CH₂-CH=) |

| ~1.60 | Multiplet | β-Methylene to carbonyl (-CH₂-CH₂-COOR) |

| ~1.30 | Multiplet | Methylene chain (-(CH₂)n-) |

| ~0.88 | Triplet | Terminal methyl (-CH₃) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174.3 | Carbonyl carbon (-COO-) |

| ~130.0 | Olefinic carbons (-CH=CH-) |

| ~71.8 | Hydroxyl-bearing carbon (-CH(OH)-) |

| ~51.4 | Methoxy carbon (-OCH₃) |

| ~37.4 | Methylene adjacent to hydroxyl group |

| ~34.1 | α-Methylene to carbonyl (-CH₂-COOR) |

| ~31.8 | Methylene chain |

| ~29.1-29.7 | Methylene chain |

| ~25.6 | Methylene chain |

| ~24.9 | β-Methylene to carbonyl (-CH₂-CH₂-COOR) |

| ~22.6 | Methylene adjacent to terminal methyl |

| ~14.1 | Terminal methyl carbon (-CH₃) |

Note: The chemical shifts are approximate and based on typical values for similar long-chain fatty acid methyl esters.

Table 3: Mass Spectrometry (GC-MS) Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 312 | Low | [M]⁺ (Molecular Ion) |

| 294 | Moderate | [M - H₂O]⁺ |

| 281 | Moderate | [M - OCH₃]⁺ |

| 263 | Moderate | [M - H₂O - OCH₃]⁺ |

| 185 | High | Cleavage α to the hydroxyl group |

| 153 | High | Cleavage α to the hydroxyl group |

Note: The fragmentation pattern is characteristic of a long-chain hydroxy fatty acid methyl ester. The relative intensities are approximate.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 (or until a good signal-to-noise ratio is achieved).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in hexane or another suitable solvent at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards if quantitative analysis is required.

-

For complex matrices, a derivatization step (e.g., silylation of the hydroxyl group) may be necessary to improve chromatographic performance.

Instrumentation:

-

A gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Experimental workflow for GC-MS analysis.

The Anti-Inflammatory Potential of Hydroxy Fatty Acid Methyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Hydroxy fatty acid methyl esters (HFAMEs), derivatives of naturally occurring hydroxy fatty acids, have emerged as a promising class of compounds with potential anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory activities of HFAMEs, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Concepts: Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of hydroxy fatty acid methyl esters and their related parent compounds, fatty acid esters of hydroxy fatty acids (FAHFAs), are believed to be mediated through multiple signaling pathways. Key mechanisms include the activation of G-protein coupled receptor 120 (GPR120) and the subsequent modulation of downstream inflammatory cascades, most notably the inhibition of the nuclear factor-kappa B (NF-κB) pathway. Additionally, evidence suggests an influence on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the production of pro-inflammatory lipid mediators.

GPR120-Mediated Anti-Inflammatory Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, including various FAHFAs. Upon binding of a ligand, such as a hydroxy fatty acid derivative, GPR120 can initiate a signaling cascade that ultimately suppresses inflammation. One of the key mechanisms involves the recruitment of β-arrestin-2 to the activated receptor. This GPR120/β-arrestin-2 complex can then interact with and sequester transforming growth factor-β-activated kinase 1 (TAK1) binding protein (TAB1), thereby preventing the activation of TAK1. The inhibition of TAK1 activation leads to the downstream suppression of both the IKK/NF-κB and MAPK signaling pathways, resulting in a broad anti-inflammatory effect.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as COX-2 and inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. By inhibiting upstream activators of the IKK complex, such as through the GPR120 pathway, hydroxy fatty acid methyl esters can effectively block NF-κB activation and subsequent pro-inflammatory gene expression.

Influence on COX and LOX Pathways

The COX and LOX enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction. Some studies suggest that certain fatty acids and their derivatives can modulate the activity of these enzymes, either by direct inhibition or by altering the substrate availability. The ability of hydroxy fatty acid methyl esters to suppress the expression of COX-2 via NF-κB inhibition is a key aspect of their anti-inflammatory action.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory activity of specific hydroxy fatty acid methyl esters and related compounds. It is important to note that research in this specific area is ongoing, and comprehensive data for a wide range of HFAMEs is still being gathered.

Table 1: Inhibition of Inflammatory Mediators by Hydroxy Fatty Acid Methyl Esters and Related Compounds

| Compound | Assay System | Inflammatory Mediator | Concentration | % Inhibition / Effect | Reference |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced mouse ear edema | Edema | 500 µ g/ear | 43% | [1] |

| Linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA) | LPS-stimulated RAW 264.7 macrophages | IL-6 mRNA | 10 µM | Significant suppression | [2] |

| Linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA) | LPS-stimulated RAW 264.7 macrophages | IL-1β mRNA | 10 µM | Significant suppression | [2] |

| Methyl Ursolate | Zymosan-induced paw edema in rats | Paw Edema | 50 mg/kg | 44% reduction | [3] |

| Methyl Ursolate | Zymosan-induced pleurisy in rats | KC/CXCL-1 | 50 mg/kg | 90% decrease | [3] |

| Methyl Ursolate | Zymosan-induced pleurisy in rats | TNF-α | 50 mg/kg | 71% decrease | [3] |

| Methyl Ursolate | Zymosan-induced pleurisy in rats | IL-1β | 50 mg/kg | 53% decrease | [3] |

| Methyl Palmitate | Carrageenan-induced rat paw edema | Paw Edema | Not specified | Reduction | [4] |

| Methyl Palmitate | LPS-induced endotoxemia in rats | Plasma TNF-α | Not specified | Reduction | [4] |

| Methyl Palmitate | LPS-induced endotoxemia in rats | Plasma IL-6 | Not specified | Reduction | [4] |

| Ethyl Palmitate | Carrageenan-induced rat paw edema | Paw Edema | Not specified | Reduction | [4] |

| Ethyl Palmitate | LPS-induced endotoxemia in rats | Plasma TNF-α | Not specified | Reduction | [4] |

| Ethyl Palmitate | LPS-induced endotoxemia in rats | Plasma IL-6 | Not specified | Reduction | [4] |

Table 2: IC50 Values for Enzyme Inhibition

| Compound | Target Enzyme | IC50 Value | Reference |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Soybean Lipoxygenase | Active at 10 µg/ml | [1] |

| Data for specific HFAMEs on COX/LOX inhibition is limited in the reviewed literature. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the anti-inflammatory potential of hydroxy fatty acid methyl esters. Below are methodologies for key in vitro assays.

Lipopolysaccharide (LPS)-Induced TNF-α Secretion in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory compounds that can inhibit the production of the pro-inflammatory cytokine TNF-α.

Workflow:

Detailed Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.[2]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test hydroxy fatty acid methyl ester (HFAME). A vehicle control (e.g., DMSO) is also included. Cells are typically pre-incubated with the compound for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is then added to each well (except for the negative control wells) to a final concentration of 10-100 ng/mL to induce an inflammatory response.[2]

-

Incubation: The plates are incubated for a further 4 to 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control. IC50 values (the concentration of the compound that inhibits TNF-α production by 50%) can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS), by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Similar to the TNF-α assay, RAW 264.7 cells are seeded in 96-well plates and treated with the HFAME.

-

Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) and often in combination with interferon-gamma (IFN-γ) to robustly induce iNOS expression and NO production.

-

Incubation: The cells are incubated for 24 hours.

-

Griess Reaction:

-

An equal volume of cell culture supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured using a microplate reader at approximately 540 nm.

-

Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated.

COX-2 and 5-LOX Inhibition Assays

These assays are typically performed using purified enzymes or cell-based systems to measure the direct inhibitory effect of a compound on the activity of COX-2 and 5-LOX.

General Protocol (Enzyme-based):

-

Enzyme Preparation: Purified recombinant human COX-2 or 5-LOX enzyme is used.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the HFAME or a known inhibitor (positive control) in a suitable buffer.

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Product Quantification: The amount of product formed (e.g., prostaglandin E2 for COX-2, or leukotriene B4 for 5-LOX) is measured after a specific incubation time. This can be done using methods such as ELISA, HPLC, or mass spectrometry.

-

Data Analysis: The percentage of enzyme inhibition is calculated, and IC50 values are determined.

Conclusion and Future Directions

Hydroxy fatty acid methyl esters represent a promising area of research for the development of novel anti-inflammatory therapeutics. Their mode of action, primarily through the GPR120-mediated inhibition of the NF-κB pathway, offers a targeted approach to modulating the inflammatory response. While initial studies have demonstrated their potential, further research is needed to establish a comprehensive understanding of their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to potential clinical applications. The continued exploration of this unique class of lipids may lead to the discovery of new and effective treatments for a wide range of inflammatory diseases.

References

- 1. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of methyl ursolate obtained from a chemically derived crude extract of apple peels: potential use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship Between Methyl 12-hydroxy-9(E)-octadecenoate and Ricinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical relationship, synthesis, and comparative properties of Methyl 12-hydroxy-9(E)-octadecenoate and ricinoleic acid. Ricinoleic acid, a major component of castor oil, is a valuable renewable resource for the chemical and pharmaceutical industries. Its methyl ester, and specifically the trans-isomer, this compound, are of significant interest for various applications, including the development of novel therapeutics, biofuels, and specialty chemicals. This document details the synthetic pathways, quantitative data, and potential biological significance of these compounds.

Core Relationship: From Castor Oil to a Specific Fatty Acid Ester

Ricinoleic acid, chemically known as (9Z,12R)-12-Hydroxyoctadec-9-enoic acid, is an unsaturated omega-9 fatty acid that constitutes approximately 90% of the fatty acids in castor oil, where it exists primarily as triglycerides.[1][2] this compound, also known as methyl ricinelaidate, is the methyl ester of the trans-isomer of ricinoleic acid.[3]

The fundamental relationship lies in their shared carbon skeleton and functional groups, differing only in the stereochemistry of the double bond and the esterification of the carboxylic acid. The journey from the naturally occurring ricinoleic acid in castor oil to this compound involves two key transformations:

-

Transesterification/Esterification: The triglyceride of ricinoleic acid (castor oil) is converted to its methyl ester, methyl ricinoleate, which has a cis (Z) configuration at the C9-C10 double bond.

-

Isomerization: The cis-double bond in methyl ricinoleate is isomerized to a trans (E) configuration to yield this compound.

This relationship is crucial for understanding the synthesis and potential differences in the physicochemical and biological properties of these two molecules.

Figure 1: Chemical Relationship

Data Presentation

Physicochemical Properties

| Property | Ricinoleic Acid | This compound (Methyl Ricinelaidate) |

| IUPAC Name | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | methyl (E)-12-hydroxyoctadec-9-enoate[3] |

| Molecular Formula | C₁₈H₃₄O₃ | C₁₉H₃₆O₃[3] |

| Molecular Weight | 298.46 g/mol | 312.49 g/mol [2] |

| CAS Number | 141-22-0 | 23224-20-6[3] |

| Appearance | Yellow viscous liquid | Liquid[4] |

| Density | 0.940 g/cm³ at 27.4 °C | Not readily available |

| Melting Point | 5.5 °C | Not readily available |

| Boiling Point | 245 °C | Not readily available |

Spectroscopic Data Comparison

| Spectroscopic Data | Ricinoleic Acid | This compound (Methyl Ricinelaidate) |

| ¹H NMR (CDCl₃, δ ppm) | 5.3-5.6 (m, 2H, -CH=CH-), 3.64 (m, 1H, -CH(OH)-), 2.34 (t, 2H, -CH₂-COOH), 0.89 (t, 3H, -CH₃) | 5.3-5.5 (m, 2H, -CH=CH-), 3.65 (s, 3H, -OCH₃), 3.5-3.7 (m, 1H, -CH(OH)-), 2.29 (t, 2H, -CH₂-COOCH₃), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~179 (-COOH), ~125-135 (-CH=CH-), ~71 (-CH(OH)-) | ~174 (-COOCH₃), ~125-135 (-CH=CH-), ~71 (-CH(OH)-), ~51 (-OCH₃) |

| FTIR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3010 (C-H stretch, vinyl), ~2930, 2855 (C-H stretch, alkyl), ~1710 (C=O stretch, acid), ~1650 (C=C stretch) | ~3450 (O-H stretch, broad), ~3010 (C-H stretch, vinyl), ~2925, 2855 (C-H stretch, alkyl), ~1740 (C=O stretch, ester), ~965 (C-H bend, trans C=C)[5] |

| Mass Spec (m/z) | 298 (M+), fragments at 280, 262, 185, 171 | 312 (M+), fragments corresponding to loss of water, methoxy group, and cleavage at the hydroxyl group.[3] |

Experimental Protocols

Synthesis of Methyl Ricinoleate (Z-isomer) via Transesterification of Castor Oil

This protocol describes the base-catalyzed transesterification of castor oil to produce methyl ricinoleate.

Figure 2: Workflow for Methyl Ricinoleate Synthesis

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add castor oil and methanol. A typical molar ratio of methanol to oil is 12:1 to drive the reaction towards the products.[6]

-

Catalyst Preparation: Dissolve a catalytic amount of potassium hydroxide (KOH), typically 1.5% w/w of the oil, in a portion of the methanol.[6]

-

Reaction: Heat the oil and methanol mixture to the desired reaction temperature, for instance, 65°C.[6] Add the methanolic KOH solution to the reaction mixture.

-

Monitoring: The reaction is typically allowed to proceed for a set time, for example, 60 minutes, with vigorous stirring.[6]

-

Work-up: After the reaction is complete, allow the mixture to cool and settle. Two distinct layers will form: an upper layer of methyl esters and a lower layer of glycerol.

-

Purification: Separate the upper methyl ester layer. Wash the organic layer multiple times with warm deionized water to remove any residual catalyst, glycerol, and soap.

-

Drying and Solvent Removal: Dry the washed methyl ester layer over anhydrous sodium sulfate. Filter to remove the drying agent and then remove any excess methanol under reduced pressure using a rotary evaporator.

-

Characterization: The resulting methyl ricinoleate can be characterized by GC-MS, NMR, and FTIR to confirm its purity and structure. Yields for this reaction are typically high, often exceeding 90%.[6]

Synthesis of this compound via Isomerization

This protocol outlines a general procedure for the cis-trans isomerization of the double bond in methyl ricinoleate to yield this compound.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve methyl ricinoleate in an appropriate solvent.

-

Catalyst Addition: Add a catalyst that promotes cis-trans isomerization. p-Toluenesulfinic acid has been shown to be an effective catalyst for the isomerization of unsaturated fatty acids.[7] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).

-

Reaction Conditions: The reaction mixture is heated to a specific temperature for a defined period. For example, heating at 100°C for 90 minutes has been reported for similar isomerizations.[8]

-

Work-up: After the reaction, the catalyst can be removed by washing the organic phase with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution), followed by washing with brine.

-

Purification: The organic layer is then dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Characterization: The final product, this compound, is then characterized by spectroscopic methods (NMR, FTIR, GC-MS) to confirm the isomerization and to assess its purity. The yield of the trans isomer can be significant, with some studies reporting yields of nearly 80% for similar reactions.[8]

Biological Activity and Signaling Pathways

Ricinoleic acid is known to possess anti-inflammatory and antimicrobial properties.[5] Recent research has begun to elucidate the molecular mechanisms underlying its biological effects. Studies have shown that ricinoleic acid can inhibit Ca²⁺ signal-mediated cell-cycle regulation.[9] This is a significant finding as calcium signaling is a ubiquitous and critical pathway in cellular regulation.